molecular formula C15H13ClN2O2 B12327217 Phenol, 2-[2-(3-chlorophenyl)diazenyl]-4-methyl-, 1-acetate

Phenol, 2-[2-(3-chlorophenyl)diazenyl]-4-methyl-, 1-acetate

Cat. No.: B12327217
M. Wt: 288.73 g/mol
InChI Key: SNZLKJUHJZQQJK-UHFFFAOYSA-N
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Description

Phenol, 2-[2-(3-chlorophenyl)diazenyl]-4-methyl-, 1-acetate is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[2-(3-chlorophenyl)diazenyl]-4-methyl-, 1-acetate typically involves the diazotization of 3-chloroaniline followed by coupling with 4-methylphenol. The reaction conditions generally include the use of acidic media to facilitate the formation of the diazonium salt, which then reacts with the phenol derivative to form the azo compound. The reaction is usually carried out at low temperatures to ensure the stability of the diazonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring high purity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[2-(3-chlorophenyl)diazenyl]-4-methyl-, 1-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic or neutral conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols and azo compounds.

Scientific Research Applications

Phenol, 2-[2-(3-chlorophenyl)diazenyl]-4-methyl-, 1-acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other colorants due to its vibrant color properties.

Mechanism of Action

The mechanism of action of Phenol, 2-[2-(3-chlorophenyl)diazenyl]-4-methyl-, 1-acetate involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules such as proteins and DNA. This interaction can lead to changes in cellular processes and has been studied for its potential therapeutic effects.

Comparison with Similar Compounds

Phenol, 2-[2-(3-chlorophenyl)diazenyl]-4-methyl-, 1-acetate can be compared with other azo compounds such as:

    Phenol, 2-[2-(4-chlorophenyl)diazenyl]-4-methyl-, 1-acetate: Similar structure but with a different position of the chlorine atom, leading to different chemical and biological properties.

    Phenol, 2-[2-(3-bromophenyl)diazenyl]-4-methyl-, 1-acetate: Bromine substitution instead of chlorine, which can affect the reactivity and applications of the compound.

    Phenol, 2-[2-(3-nitrophenyl)diazenyl]-4-methyl-, 1-acetate: Nitro group substitution, which can significantly alter the compound’s electronic properties and reactivity.

Properties

Molecular Formula

C15H13ClN2O2

Molecular Weight

288.73 g/mol

IUPAC Name

[2-[(3-chlorophenyl)diazenyl]-4-methylphenyl] acetate

InChI

InChI=1S/C15H13ClN2O2/c1-10-6-7-15(20-11(2)19)14(8-10)18-17-13-5-3-4-12(16)9-13/h3-9H,1-2H3

InChI Key

SNZLKJUHJZQQJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C)N=NC2=CC(=CC=C2)Cl

Origin of Product

United States

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